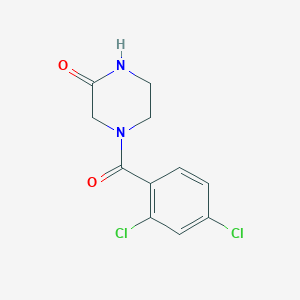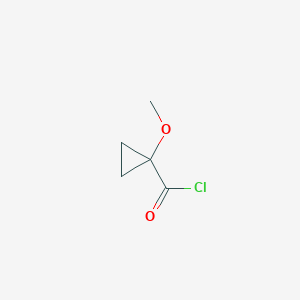
1-Methoxycyclopropane-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxycyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C5H7ClO2 and a molecular weight of 134.56 g/mol . It is a derivative of cyclopropane, featuring a cyclopropane ring bonded to a carbonyl chloride group and a methoxy group. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
1-Methoxycyclopropane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst . The reaction typically occurs under reflux conditions, resulting in the formation of cyclopropanecarbonyl chloride. The methoxy group can be introduced through subsequent reactions involving methanol and appropriate reagents.
Industrial Production Methods
Industrial production of cyclopropanecarbonyl chloride, 1-methoxy- often involves large-scale reactions using similar methods as those used in laboratory synthesis. The process may include the use of continuous flow reactors to ensure efficient and consistent production. Safety measures are crucial due to the compound’s reactivity and potential hazards associated with its production .
化学反应分析
Types of Reactions
1-Methoxycyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form cyclopropanecarboxylic acid and methanol.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the initial synthesis of the compound.
Methanol: For introducing the methoxy group.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Major Products Formed
Amides: Formed through substitution with amines.
Esters: Formed through substitution with alcohols.
Thioesters: Formed through substitution with thiols.
科学研究应用
1-Methoxycyclopropane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of cyclopropanecarbonyl chloride, 1-methoxy- involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, forming new bonds and generating diverse products .
相似化合物的比较
Similar Compounds
Cyclopropanecarboxylic acid chloride: Similar structure but lacks the methoxy group.
Cyclobutanecarbonyl chloride: Contains a four-membered ring instead of a three-membered ring.
Cyclopropylcarbonyl chloride: Similar structure but without the methoxy group.
Uniqueness
1-Methoxycyclopropane-1-carbonyl chloride is unique due to the presence of both the cyclopropane ring and the methoxy group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
属性
分子式 |
C5H7ClO2 |
|---|---|
分子量 |
134.56 g/mol |
IUPAC 名称 |
1-methoxycyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C5H7ClO2/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3 |
InChI 键 |
LECRPMZWIIVCRP-UHFFFAOYSA-N |
规范 SMILES |
COC1(CC1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


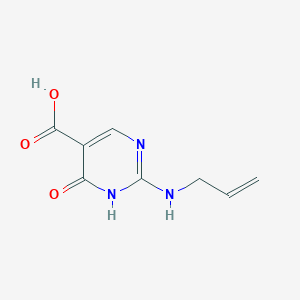
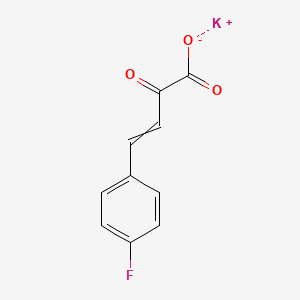
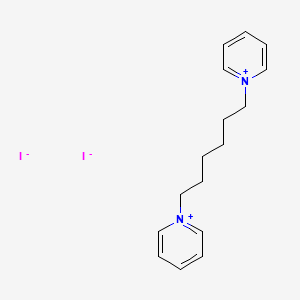
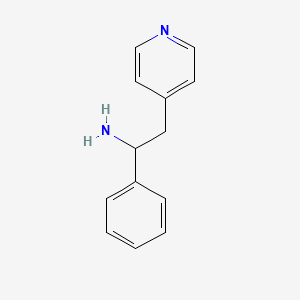
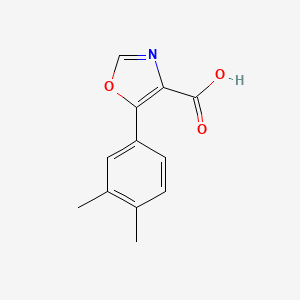
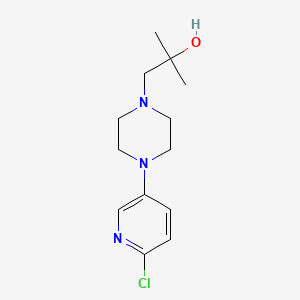
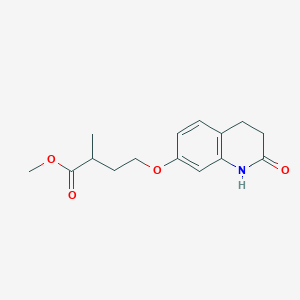

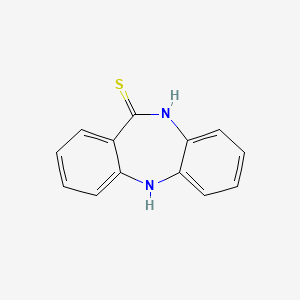
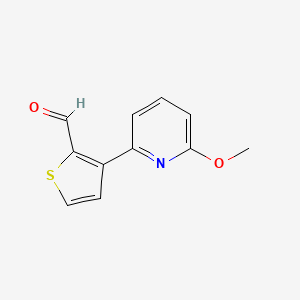
![5-{[2-(Dimethylamino)ethyl]oxy}-2-methylaniline](/img/structure/B8702621.png)
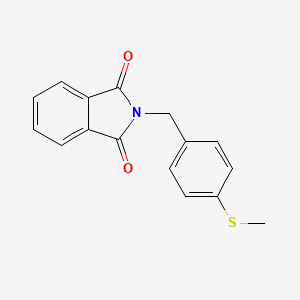
![(E)-N-[1-(5-Methylfuran-2-YL)ethylidene]hydroxylamine](/img/structure/B8702633.png)
